

# A Comparative Guide to the Long-Term Safety of Risedronate and Other Bisphosphonates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sodium risedronate*

Cat. No.: *B000858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of risedronate with other commonly prescribed bisphosphonates, including alendronate, zoledronic acid, and ibandronate. The information is compiled from extensive clinical trial data and post-marketing surveillance to support research and drug development in the field of osteoporosis and other bone disorders.

## Executive Summary

Bisphosphonates are a cornerstone in the management of osteoporosis, proven to reduce the risk of vertebral, nonvertebral, and hip fractures.<sup>[1][2][3][4]</sup> While generally well-tolerated, long-term use has been associated with rare but serious adverse events. This guide focuses on three key safety concerns: atypical femoral fractures (AFF), osteonecrosis of the jaw (ONJ), and upper gastrointestinal (GI) events. The evidence suggests nuances in the safety profiles of different bisphosphonates, which may be attributed to differences in their chemical structure, potency, and binding affinity to bone. Risedronate, in some studies, has demonstrated a more favorable gastrointestinal safety profile compared to alendronate. The risk of atypical femoral fractures and osteonecrosis of the jaw appears to be a class effect of bisphosphonates, with risk potentially increasing with the duration of therapy.

## Data Presentation: Quantitative Comparison of Adverse Events

The following tables summarize the incidence and risk of key long-term adverse events associated with risedronate and other bisphosphonates based on available clinical trial and observational study data.

Table 1: Atypical Femoral Fractures (AFF)

| Bisphosphonate                 | Study/Analysis                                                                     | Incidence/Risk                                                                                      | Key Findings                                                                                                                               |
|--------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Risedronate                    | Schilcher et al.<br>(Nationwide Swedish cohort)                                    | Lower risk than alendronate                                                                         | Alendronate users had a 2-fold higher age-adjusted risk of atypical fracture compared to risedronate users (RR = 1.9, 95% CI: 1.1–3.3).[5] |
| Drug-safety surveillance study | Significantly higher reporting odds ratio (ROR) vs. denosumab in males and females | In females, the ROR for AFF with risedronate was 6.58 (95% CI: 4.70–9.21) compared to denosumab.[6] |                                                                                                                                            |
| Alendronate                    | Schilcher et al.                                                                   | Higher risk than risedronate                                                                        | Associated with the majority of AFF cases in bisphosphonate users (120 patients on alendronate vs. 16 on risedronate).[5]                  |
| Drug-safety surveillance study | Significantly higher ROR vs. denosumab in females                                  | In females, the ROR for AFF with alendronate was 3.11 (95% CI: 2.38–4.10) compared to denosumab.[6] |                                                                                                                                            |
| Zoledronic Acid                | Drug-safety surveillance study                                                     | Significantly lower frequency of AFF vs. denosumab                                                  | The ROR for AFF in the zoledronic acid cohort was 0.28 (95% CI: 0.17–0.49) compared to denosumab.[6]                                       |

---

|             |                                |                                                           |                                                                                                                     |
|-------------|--------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Ibandronate | Drug-safety surveillance study | No significant difference in ROR vs. denosumab in females | The ROR for AFF in female ibandronate users was 0.84 (95% CI: 0.53–1.35) compared to denosumab. <a href="#">[6]</a> |
|             |                                |                                                           |                                                                                                                     |

---

Table 2: Osteonecrosis of the Jaw (ONJ)

| Bisphosphonate                     | Study/Analysis                                  | Incidence/Risk                                                                                           | Key Findings                                                                                                                 |
|------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|
| Risedronate                        | Retrospective analysis (2011-2020)              | 2.0 cases per 100,000 person-years                                                                       | Lower incidence compared to alendronate and zoledronic acid in patients with rheumatic conditions.<br>[7]                    |
| Literature Review                  | Very few cases reported                         | The incidence of ONJ for risedronate cannot be quantified due to the low number of reported cases.[8]    |                                                                                                                              |
| Alendronate                        | Retrospective analysis (2011-2020)              | 5.1 cases per 100,000 person-years                                                                       | Higher incidence than risedronate in patients with rheumatic conditions.[7]                                                  |
| FDA Adverse Event Reporting System | Higher occurrence of ONJ vs. denosumab in males | Alendronate male cohort had a significantly higher reporting of ONJ compared to denosumab (ROR 2.13).[6] |                                                                                                                              |
| Zoledronic Acid                    | Retrospective analysis (2011-2020)              | 9.6 cases per 100,000 person-years                                                                       | Significantly higher incidence of ONJ compared to both alendronate and risedronate in patients with rheumatic conditions.[7] |
| Ibandronate                        | Literature Review                               | Very few cases reported                                                                                  | The incidence of ONJ for ibandronate cannot be quantified due to                                                             |

---

the low number of  
reported cases.[\[8\]](#)

---

Table 3: Upper Gastrointestinal (GI) Events

| Bisphosphonate        | Study/Analysis                    | Outcome                 | Key Findings                                                                                                                                                 |
|-----------------------|-----------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Risedronate           | Endoscopy study<br>(Lanza et al.) | Gastric Ulcers          | Significantly lower incidence of endoscopically observed gastric ulcers compared to alendronate (4% vs. 13%, $P < 0.001$ ) over 2 weeks. <a href="#">[9]</a> |
| Comparative study     | Upper GI tolerability             |                         | Appears to have better gastrointestinal tolerability than alendronate. <a href="#">[10]</a>                                                                  |
| Alendronate           | Endoscopy study<br>(Lanza et al.) | Gastric Ulcers          | Higher incidence of gastric ulcers compared to risedronate. <a href="#">[9]</a>                                                                              |
| Meta-analysis of RCTs | Severe GI adverse events          |                         | No significant difference in the risk of severe GI adverse events between bisphosphonates (including alendronate) and placebo. <a href="#">[11]</a>          |
| Zoledronic Acid       | HORIZON Trial                     | Adverse Events          | Higher incidence of transient post-infusion symptoms (fever, flu-like symptoms) compared to oral risedronate. <a href="#">[12]</a> <a href="#">[13]</a>      |
| Ibandronate           | MOTION Trial                      | Upper GI adverse events | Similar rates of upper GI tract adverse                                                                                                                      |

events compared to  
weekly alendronate.[\[1\]](#)

## Experimental Protocols

Detailed methodologies for key clinical trials are crucial for interpreting the safety data. Below are summaries of the protocols for pivotal studies.

### **HORIZON (Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly) Pivotal Fracture Trial**

- Objective: To evaluate the efficacy and safety of a once-yearly intravenous infusion of zoledronic acid in reducing the risk of fractures in postmenopausal women with osteoporosis.
- Study Design: A 3-year, international, multicenter, randomized, double-blind, placebo-controlled clinical trial.
- Participants: 7,765 women with postmenopausal osteoporosis were randomized to receive either zoledronic acid (n=3,889) or placebo (n=3,876).
- Intervention: Participants received a 15-minute intravenous infusion of either 5 mg zoledronic acid or a placebo at baseline, 12 months, and 24 months. All participants also received daily calcium (1000–1500 mg) and vitamin D (400–1200 IU).
- Outcome Measures:
  - Primary Efficacy Endpoints: Incidence of new morphometric vertebral fractures and hip fractures over 3 years.
  - Safety Assessments: Monitoring of all adverse events, including serious adverse events. Specific monitoring for renal dysfunction, atrial fibrillation, and osteonecrosis of the jaw was conducted. Safety analyses included all patients who received at least one infusion.

### **FLEX (Fracture Intervention Trial Long-term Extension)**

- Objective: To examine the effects of continuing alendronate treatment for 10 years versus stopping after 5 years on bone mineral density (BMD) and fracture risk.[\[1\]](#)[\[14\]](#)

- Study Design: A 5-year, randomized, double-blind, placebo-controlled extension of the Fracture Intervention Trial (FIT).[1][15]
- Participants: 1,099 postmenopausal women who had received alendronate for a mean of 5 years in the FIT were enrolled.[7][15]
- Intervention: Participants were randomized to receive either alendronate (5 mg/day or 10 mg/day) or a placebo for an additional 5 years.[7][15]
- Outcome Measures:
  - Primary Outcome: Change in total hip BMD.
  - Secondary Outcomes: Changes in BMD at other sites, biochemical markers of bone turnover, and the incidence of clinical and morphometric vertebral and nonvertebral fractures.[1][14]
  - Safety Assessments: Collection of data on all adverse experiences.

## **VERT (Vertebral Efficacy with Risedronate Therapy) - North America and Multinational Trials**

- Objective: To determine the efficacy and safety of daily risedronate in reducing the risk of vertebral fractures in postmenopausal women with established osteoporosis.[16][17]
- Study Design: Two large, randomized, double-blind, placebo-controlled trials conducted in North America and other multinational centers.[16][18]
- Participants: Postmenopausal women with at least one prevalent vertebral fracture were enrolled.[16] The two studies pooled data from 3,684 women.[18]
- Intervention: Participants were randomized to receive oral risedronate (2.5 mg/day or 5 mg/day) or a placebo for 3 years. All participants received daily calcium (1000 mg) and vitamin D if baseline levels were low.[16][17]
- Outcome Measures:

- Primary Outcome: Incidence of new vertebral fractures, assessed by annual spinal radiographs.[2][17]
- Secondary Outcomes: Incidence of nonvertebral fractures and changes in BMD measured by dual-energy X-ray absorptiometry (DXA) at 6-month intervals.[2][17]
- Safety Assessments: The adverse event profile, including gastrointestinal events, was compared between the risedronate and placebo groups.[17]

## Signaling Pathways and Experimental Workflows

### Mechanism of Action of Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates, including risedronate, alendronate, zoledronic acid, and ibandronate, exert their anti-resorptive effects by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme within the mevalonate pathway in osteoclasts.[5][6] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the prenylation of small GTP-binding proteins like Ras, Rho, and Rac.[5] The disruption of this process leads to osteoclast inactivation and apoptosis, thereby reducing bone resorption.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of nitrogen-containing bisphosphonates.

## Experimental Workflow for Assessing Atypical Femoral Fractures in Clinical Trials

The identification and adjudication of atypical femoral fractures in clinical trials and observational studies follow a rigorous process to ensure accurate diagnosis and to distinguish them from typical osteoporotic fractures.



[Click to download full resolution via product page](#)

Caption: Adjudication workflow for atypical femoral fractures.

## Conclusion

The long-term safety of bisphosphonates is a critical consideration in the management of osteoporosis. While all bisphosphonates carry a risk of rare but serious adverse events, there are notable differences in their safety profiles. Risedronate may offer a gastrointestinal advantage over alendronate. The risk of atypical femoral fractures appears to be lower with risedronate compared to alendronate in some studies, while zoledronic acid has been associated with a higher incidence of osteonecrosis of the jaw in certain patient populations. The choice of bisphosphonate should be individualized, taking into account the patient's risk factors, comorbidities, and potential for long-term adherence. Continued research and post-marketing surveillance are essential to further delineate the long-term safety of these important therapeutic agents.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-term treatment with bisphosphonates and their safety in postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgrx.org]
- 7. baycrest.echoontario.ca [baycrest.echoontario.ca]
- 8. Computational Insights into Binding of Bisphosphates to Farnesyl Pyrophosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Findings of Bisphosphonate-Related Osteonecrosis of the Jaws: A Critical Review of the Quantitative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lsmu.lt [lsmu.lt]
- 11. researchgate.net [researchgate.net]

- 12. Zoledronic acid and risedronate in the prevention and treatment of glucocorticoid-induced osteoporosis (HORIZON): a multicentre, double-blind, double-dummy, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prevalence of Osteonecrosis of the Jaw in Patients with Oral Bisphosphonate Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fracture Prediction After Discontinuation of 4 to 5 Years of Alendronate Therapy: The FLEX Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.mdedge.com [cdn.mdedge.com]
- 16. [PDF] Effects of risedronate treatment on vertebral and nonvertebral fractures in women with postmenopausal osteoporosis: a randomized controlled trial. Vertebral Efficacy With Risedronate Therapy (VERT) Study Group. | Semantic Scholar [semanticscholar.org]
- 17. Randomized trial of the effects of risedronate on vertebral fractures in women with established postmenopausal osteoporosis. Vertebral Efficacy with Risedronate Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Risedronate prevents new vertebral fractures in postmenopausal women at high risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Long-Term Safety of Risedronate and Other Bisphosphonates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000858#long-term-safety-profile-of-risedronate-compared-to-other-bisphosphonates>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)